
4-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 4-position, a pyrrolidine ring at the 2-position, and a vinyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction. This can be achieved using precursors such as 2,4-dimethylpyridine and appropriate reagents.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced at the 2-position of the pyridine ring through a nucleophilic substitution reaction. This step often requires the use of pyrrolidine and a suitable leaving group on the pyridine precursor.
Vinylation: The vinyl group is introduced at the 5-position through a vinylation reaction, which can be carried out using vinyl halides and a palladium catalyst under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the vinyl group or other functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
4-メチル-2-(ピロリジン-1-イル)-5-ビニルピリジンは、いくつかの科学研究に応用されています。
化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして、および配位化学における配位子として使用されます。
生物学: この化合物は、抗菌活性や抗がん活性など、潜在的な生物学的活性を研究されています。
医学: 新しい医薬品の開発、特に治療薬としての潜在性を調査する研究が進められています。
産業: ポリマーや触媒など、高度な材料の開発に使用されます。
作用機序
4-メチル-2-(ピロリジン-1-イル)-5-ビニルピリジンの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、酵素または受容体に結合して、その活性を調節できます。たとえば、代謝経路に関与する特定の酵素を阻害または活性化し、さまざまな生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
2,4-ジメチルピリジン: 構造は似ていますが、ピロリジン環とビニル基はありません。
4-メチル-2-(ピロリジン-1-イル)ピリジン: 似ていますが、ビニル基はありません。
5-ビニル-2-(ピロリジン-1-イル)ピリジン: 似ていますが、メチル基はありません。
独自性
4-メチル-2-(ピロリジン-1-イル)-5-ビニルピリジンは、置換基の組み合わせにより、独特の化学的および生物学的特性を有する点が特徴です。ピロリジン環の存在により、特定の生物学的標的への結合親和性が高まり、ビニル基により、さらなる化学修飾のための反応性が高まります。
特性
分子式 |
C12H16N2 |
|---|---|
分子量 |
188.27 g/mol |
IUPAC名 |
5-ethenyl-4-methyl-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C12H16N2/c1-3-11-9-13-12(8-10(11)2)14-6-4-5-7-14/h3,8-9H,1,4-7H2,2H3 |
InChIキー |
BZLRHTOFLMOMMZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1C=C)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




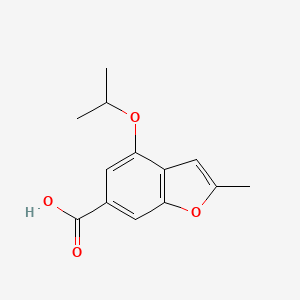
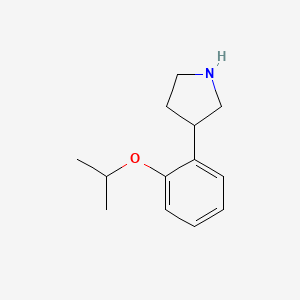

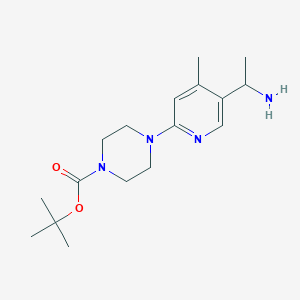
![tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate](/img/structure/B11807018.png)
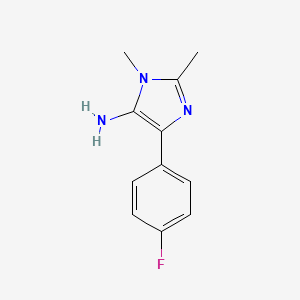
![Tert-butyl 2-methyl-3A,4,7,7A-tetrahydrooxazolo[5,4-C]pyridine-5(6H)-carboxylate](/img/structure/B11807041.png)



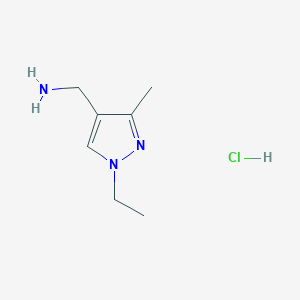
![7-(3-Chlorobenzyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B11807069.png)
